3,4-Dibenzyloxybenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-bis(phenylmethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c22-14-19-11-12-20(23-15-17-7-3-1-4-8-17)21(13-19)24-16-18-9-5-2-6-10-18/h1-14H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDLXZHBWVFPRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202871 | |
| Record name | 3,4-Bis(benzyloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5447-02-9 | |
| Record name | 3,4-Bis(benzyloxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5447-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3,4-Bis(benzyloxy)benzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005447029 | |
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| Record name | 5447-02-9 | |
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| Record name | 3,4-Bis(benzyloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-bis(benzyloxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.238 | |
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| Record name | 3,4-BIS(BENZYLOXY)BENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F36FJ659RX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 3,4 Dibenzyloxybenzaldehyde
Conventional Synthetic Pathways to 3,4-Dibenzyloxybenzaldehyde
Conventional methods for the synthesis of this compound are well-documented, primarily relying on the protection of the hydroxyl groups of protocatechualdehyde through O-alkylation. These established procedures are known for their reliability and high yields.
O-Alkylation Reactions from Protocatechualdehyde
The most common and direct method for synthesizing this compound is through the Williamson ether synthesis, which involves the O-alkylation of protocatechualdehyde (3,4-dihydroxybenzaldehyde). This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgpsu.edu In this process, the hydroxyl groups of protocatechualdehyde are deprotonated by a base to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of a benzyl (B1604629) halide.
Benzyl halides, such as benzyl chloride and benzyl bromide, are the standard alkylating agents for this transformation. nih.govmasterorganicchemistry.com The reaction involves treating protocatechualdehyde with a molar excess of the benzyl halide to ensure complete dibenzylation of both phenolic hydroxyl groups. For instance, a common procedure involves dissolving protocatechualdehyde in a suitable solvent and adding benzyl chloride in the presence of a base. nih.govacs.org The use of benzyl bromide is also reported and follows a similar reaction principle. masterorganicchemistry.com
| Starting Material | Alkylating Agent | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Protocatechualdehyde | Benzyl Chloride | Potassium Carbonate | N,N-Dimethylformamide (DMF) | 96 | nih.govacs.org |
| Protocatechualdehyde | Benzyl Bromide | Potassium Carbonate | Acetone | 89 | masterorganicchemistry.com |
The choice of base and solvent is critical for the success of the O-alkylation reaction. A base is required to deprotonate the phenolic hydroxyl groups of protocatechualdehyde, thereby activating them for nucleophilic attack. Anhydrous potassium carbonate (K₂CO₃) is a widely used base for this purpose due to its effectiveness and moderate strength, which minimizes side reactions. nih.govmasterorganicchemistry.comacs.org
Polar aprotic solvents are generally preferred as they can dissolve the reactants and facilitate the SN2 reaction mechanism without solvating the nucleophile too strongly. byjus.com N,N-Dimethylformamide (DMF) is a common choice of solvent, often leading to high yields of this compound. nih.govacs.org Acetone is another suitable solvent that has been successfully employed in this synthesis. masterorganicchemistry.com The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate. nih.govmasterorganicchemistry.com
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Reference |
|---|---|---|---|---|
| Potassium Carbonate | N,N-Dimethylformamide (DMF) | 20 - 130 | 4 | nih.gov |
| Potassium Carbonate | N,N-Dimethylformamide (DMF) | Reflux | 5 | acs.org |
| Potassium Carbonate | Acetone | Reflux | 4 | masterorganicchemistry.com |
Multi-step Convergent Synthesis Approaches
While direct alkylation is the most straightforward route to this compound, the compound itself is a valuable building block in more complex multi-step convergent syntheses. sci-hub.se A convergent synthesis strategy involves the independent synthesis of different fragments of a target molecule, which are then combined in the later stages. editverse.com This approach is often more efficient for constructing complex molecules than a linear synthesis.
In the context of this compound, it can serve as a precursor to a key fragment. For example, a synthetic pathway may involve the reduction of the aldehyde group of this compound to the corresponding alcohol, followed by conversion to a phosphonium (B103445) salt. acs.orgsci-hub.se This fragment can then be coupled with another synthesized fragment via a Wittig reaction to construct a larger molecular framework. acs.org This highlights the utility of this compound as a stable, protected catechol-containing aldehyde in the strategic assembly of complex natural products and other target molecules.
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a growing interest in developing more environmentally benign synthetic methods. Green chemistry principles focus on reducing waste, using less hazardous substances, and improving energy efficiency.
Solvent-Free Methods
While specific literature detailing a completely solvent-free synthesis of this compound is not abundant, the principles of green chemistry suggest potential avenues for exploration. Research on the synthesis of a related isomer, 2,4-dibenzyloxybenzaldehyde, has demonstrated the successful use of solvent-free grinding methods for subsequent reactions. chemicalbook.comscirp.org This indicates the potential for applying similar solid-state reaction techniques to the Williamson ether synthesis of this compound.
Furthermore, microwave-assisted and ultrasound-assisted organic synthesis have emerged as powerful green technologies that can accelerate reaction rates, improve yields, and often reduce the need for large quantities of solvents. wikipedia.orgscirp.orgresearchgate.net Studies on the microwave-assisted O-alkylation of other phenolic compounds have shown significant rate enhancements. scirp.org The application of these technologies to the synthesis of this compound from protocatechualdehyde and benzyl halides could offer a more sustainable alternative to conventional heating methods, potentially even under solvent-free or minimal-solvent conditions.
Catalyst-Free or Environmentally Benign Catalysis
The predominant method for synthesizing this compound is the benzylation of 3,4-dihydroxybenzaldehyde (B13553), also known as protocatechualdehyde. This reaction is a variation of the Williamson ether synthesis. While not strictly catalyst-free, as it requires a base, the process can be designed to be environmentally benign by avoiding heavy metal catalysts and employing greener reagents and conditions.
A common approach involves reacting 3,4-dihydroxybenzaldehyde with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a weak inorganic base like potassium carbonate (K₂CO₃). chemicalbook.comnih.govgoogle.com The reaction is typically carried out in a polar aprotic solvent, for which N,N-dimethylformamide (DMF) is frequently used. chemicalbook.comgoogle.com This method is effective, leading to high yields of the desired product.
To further enhance the environmental credentials of the synthesis, principles of phase-transfer catalysis (PTC) can be applied. 20.210.105researchgate.net Phase-transfer catalysis is a powerful green chemistry tool for facilitating reactions between reactants located in different immiscible phases (e.g., a water-soluble salt and an organic-soluble substrate). researchgate.netchemijournal.com In the context of this compound synthesis, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), can enable the reaction to proceed under milder conditions, potentially in less hazardous solvent systems, and can improve reaction rates. 20.210.105scirp.org This technique reduces the need for harsh conditions and large volumes of organic solvents, aligning with the goals of green chemistry. chemijournal.com
Table 1: Reagents in Environmentally Benign Synthesis of this compound This table is interactive and can be sorted by clicking on the headers.
| Role | Compound Name | Chemical Formula | Source |
|---|---|---|---|
| Starting Material | 3,4-Dihydroxybenzaldehyde | C₇H₆O₃ | chemicalbook.comgoogle.com |
| Benzylating Agent | Benzyl Chloride | C₇H₇Cl | chemicalbook.comgoogle.com |
| Base | Potassium Carbonate | K₂CO₃ | chemicalbook.comgoogle.com |
| Solvent | N,N-Dimethylformamide (DMF) | C₃H₇NO | chemicalbook.comgoogle.com |
Optimization of Reaction Conditions and Yields in this compound Production
The efficiency and purity of this compound synthesis are highly dependent on the careful optimization of several key reaction parameters.
Temperature and Time Profiles
Temperature and reaction duration are critical variables that must be controlled to maximize product yield and minimize the formation of impurities. Different thermal strategies have been reported. One synthetic protocol specifies warming the reaction mixture to 80°C and maintaining this temperature for approximately 4 hours to ensure the reaction proceeds to completion. google.com Another reported method employs a two-stage temperature profile, beginning with stirring the reactants at room temperature for 2 hours, followed by heating to 130°C for an additional 2 hours. chemicalbook.com The initial phase at a lower temperature likely allows for the controlled initiation of the reaction, while the subsequent heating phase drives it to completion. The choice of temperature profile is crucial for balancing reaction rate with the potential for side reactions or thermal degradation of the product.
Table 2: Reported Temperature and Time Profiles for Synthesis This table is interactive and can be sorted by clicking on the headers.
| Temperature Profile | Duration (hours) | Reported Yield | Source |
|---|---|---|---|
| Heated to 80°C | 4 | 88% | google.com |
| Room Temperature, then 130°C | 2 + 2 | 96% | chemicalbook.com |
Stoichiometric Considerations of Reagents
The molar ratio of reactants is a key factor in achieving high conversion rates. In the synthesis of this compound from 3,4-dihydroxybenzaldehyde, it is common practice to use an excess of both the benzylating agent and the base. For instance, one procedure utilizes a molar ratio of 3,4-dihydroxybenzaldehyde to benzyl chloride to potassium carbonate of approximately 1:2.3:3. chemicalbook.com Another protocol employs a similar excess, with a ratio of 1:2.5:5. google.com Using a stoichiometric excess of the benzylating agent and base helps to ensure that both hydroxyl groups on the protocatechualdehyde molecule are fully benzylated, thereby maximizing the yield of the desired product and simplifying subsequent purification by reducing the amount of partially reacted intermediates.
Table 3: Stoichiometric Ratios of Reagents Used in Synthesis This table is interactive and can be sorted by clicking on the headers.
| 3,4-Dihydroxybenzaldehyde (molar eq.) | Benzyl Chloride (molar eq.) | Potassium Carbonate (molar eq.) | Source |
|---|---|---|---|
| 1 | 2.3 | 3 | chemicalbook.com |
Purification Strategies for Enhanced Purity
A robust purification strategy is essential for obtaining this compound of high purity. The work-up procedure typically begins after the reaction is complete. A common first step involves filtering the reaction mixture to remove the inorganic base (e.g., K₂CO₃) and other insoluble materials. chemicalbook.comgoogle.com
Following filtration, the crude product is often isolated by precipitation. One method involves adding the filtrate to ice water, sometimes with acidification using dilute hydrochloric acid, to precipitate the organic product. chemicalbook.com The resulting solid is then collected by filtration and washed with water to remove any remaining water-soluble impurities. chemicalbook.com
For final purification, recrystallization is the most frequently cited method. google.com Ethanol (B145695) is an effective solvent for this purpose, yielding the final product as a solid with high purity. google.com In some procedures where the product is used as an intermediate, further purification using column chromatography may be employed to ensure the removal of any trace impurities before proceeding to the next synthetic step. google.com
Reactivity and Transformational Chemistry of 3,4 Dibenzyloxybenzaldehyde
Aldehyde Group Reactivity of 3,4-Dibenzyloxybenzaldehyde
The aldehyde group is the primary site of reactivity in this compound. The carbon-oxygen double bond is polarized, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. libretexts.org The bulky benzyloxy groups can introduce steric hindrance, which may influence the rate of reactions at the carbonyl center compared to less substituted benzaldehydes.
Nucleophilic Addition Reactions to the Carbonyl Center
Nucleophilic addition is a characteristic reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. pressbooks.pub This intermediate is then typically protonated to yield an alcohol. libretexts.orgpressbooks.pub For this compound, this reaction pathway is fundamental to its use as a building block in organic synthesis. For example, it can react with glycine (B1666218) in the presence of a base like alcoholic potassium hydroxide (B78521). mdma.ch This reaction proceeds through a nucleophilic addition mechanism, ultimately forming β-3,4-dibenzyloxyphenylserine as a mixture of diastereoisomers after acidification. mdma.ch
The general mechanism for nucleophilic addition to an aldehyde is as follows:
Nucleophilic Attack: The nucleophile adds to the carbonyl carbon. libretexts.org
Intermediate Formation: The electrons from the carbon-oxygen double bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org
Protonation: The alkoxide intermediate is protonated by an acid source to give the final alcohol product. libretexts.org
Reduction Reactions to 3,4-Dibenzyloxybenzyl Alcohol
The aldehyde group of this compound can be readily reduced to a primary alcohol, forming 3,4-dibenzyloxybenzyl alcohol. This transformation is a key step in many synthetic pathways and can be achieved through various methods. tandfonline.comgamry.comresearchgate.net
Catalytic hydrogenation is an effective method for the reduction of aldehydes. This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. While specific examples for the catalytic hydrogenation of this compound are not prevalent in the provided search results, the general method is widely applied to aromatic aldehydes. rsc.org For instance, a related compound, 1,2-dibenzyloxy-4-(2-benzyloxyvinyl)benzene, is hydrogenated under pressure using a palladium on carbon catalyst to produce 3,4-dihydroxy phenethyl alcohol. google.com This suggests that catalytic hydrogenation can be used to reduce the aldehyde group, although care must be taken as the benzyloxy groups can also be susceptible to hydrogenolysis, leading to the formation of hydroxyl groups. In one study, β-3,4-dibenzyloxyphenylserine was hydrogenated at atmospheric pressure using a palladium-on-charcoal catalyst to remove the benzyl (B1604629) groups. mdma.ch
Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used to convert aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.comyoutube.com The reaction of this compound with sodium borohydride in a suitable solvent like methanol (B129727) or ethanol (B145695) provides a high yield of 3,4-dibenzyloxybenzyl alcohol. tandfonline.comresearchgate.net One procedure describes dissolving this compound in methanol, cooling the solution, and adding sodium borohydride in portions to achieve a quantitative yield of the corresponding alcohol. tandfonline.com Another study also reports the preparation of 3,4-dibenzyloxybenzyl alcohol via the catalytic reduction of this compound with NaBH₄ in ethanol. gamry.comresearchgate.net
Table 1: Reduction of this compound to 3,4-Dibenzyloxybenzyl Alcohol
| Reagent | Solvent | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol | Ice-cooled, then stirred at room temperature for 1 hour | 3,4-Dibenzyloxybenzyl alcohol | Quantitative | tandfonline.com |
| Sodium Borohydride (NaBH₄) | Ethanol | Not specified | 3,4-Dibenzyloxybenzyl alcohol | Not specified | gamry.comresearchgate.net |
Condensation Reactions Involving the Aldehyde Functionality
Condensation reactions are a class of reactions where two molecules combine, often with the loss of a small molecule like water. The aldehyde group of this compound readily participates in such reactions, leading to the formation of new carbon-carbon double bonds. smolecule.com
The Wittig reaction is a powerful method for synthesizing alkenes (olefins) from aldehydes or ketones. dalalinstitute.comwikipedia.org It involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent). dalalinstitute.com In a typical synthesis, 3,4-dibenzyloxybenzyl alcohol is first converted to the corresponding phosphonium (B103445) salt. This salt is then treated with a strong base, such as n-butyl lithium, to generate the ylide. The subsequent reaction of this ylide with another aldehyde, for instance, 3,5-dimethoxybenzaldehyde, results in the formation of a stilbene (B7821643) derivative. tandfonline.com This Wittig condensation can produce a mixture of cis- and trans-isomers. tandfonline.com
A variation of the Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate (B1237965) carbanion. wikipedia.orgtcichemicals.com The HWE reaction often provides better stereoselectivity, favoring the formation of (E)-alkenes. wikipedia.orgnrochemistry.com This reaction is initiated by the deprotonation of a phosphonate ester to form a phosphonate carbanion, which then reacts with the aldehyde. wikipedia.orgnumberanalytics.com In one example, benzylated 3,4-dihydroxybenzaldehyde (B13553) (which is this compound) was coupled with a diethyl phosphonate using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) under reflux to produce the (E)-isomer of benzyl-protected piceatannol (B1677779). csic.es The Horner-Wadsworth-Emmons reaction has been utilized in the synthesis of resorcinol (B1680541) alkyl glucosides from 2,4-dibenzyloxybenzaldehyde, a positional isomer of the title compound. nih.gov
Table 2: Olefin Synthesis from this compound Derivatives
| Reaction Type | Reactants | Base | Solvent | Product | Stereochemistry | Reference |
|---|---|---|---|---|---|---|
| Wittig Reaction | 3,4-Dibenzyloxybenzyltriphenylphosphonium bromide, 3,5-Dimethoxybenzaldehyde | n-Butyl lithium | Tetrahydrofuran (THF) | 5-[2-(3,4-Dibenzyloxyphenyl)ethenyl]-1,3-dimethoxybenzene | Mixture of cis and trans isomers (1.2:1) | tandfonline.com |
| Horner-Wadsworth-Emmons Reaction | Benzylated 3,4-dihydroxybenzaldehyde, Diethyl phosphonate | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | (E)-isomer of benzyl-protected piceatannol | Exclusively (E)-isomer | csic.es |
Aldol (B89426) Condensation with Activated Methylene (B1212753) Compounds
The Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry where an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, followed by dehydration to an α,β-unsaturated carbonyl compound. iitk.ac.inmagritek.comlibretexts.org This reaction can be catalyzed by either acid or base. magritek.com
In the context of this compound, it can react with compounds containing an activated methylene group, which has protons acidic enough to be abstracted by a base to form a reactive enolate. magritek.com The success of these mixed or crossed aldol reactions, where the reactants are different, is often dependent on factors like the reactivity of the electrophilic aldehyde. libretexts.org
| Reactant | Conditions | Product | Notes |
| Acetone | Base-catalyzed | β-hydroxy ketone, then α,β-unsaturated ketone | A stepwise sequence can isolate the mono-addition product before proceeding to a bis-addition. magritek.com |
Knoevenagel-type Condensations
A variation of the aldol condensation, the Knoevenagel condensation, involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a weak base as a catalyst. iitk.ac.inacgpubs.org This method is widely used for the formation of carbon-carbon bonds and produces α,β-unsaturated dinitriles or other derivatives. acgpubs.org A range of catalysts can be employed, including agro-waste extracts and ionic liquids, often in environmentally benign solvents like water. acgpubs.orgrsc.org
For this compound, Knoevenagel condensation provides a route to various substituted alkenes. scispace.comambeed.com
| Reactant | Catalyst | Product | Yield |
| Malononitrile | Agro-waste extract | 2-(3,4-Dibenzyloxybenzylidene)malononitrile | Good yields |
| Active methylene compounds | DABCO-based ionic liquid in water | Substituted electrophilic alkenes | Excellent yields (up to 100%) rsc.org |
Condensation with Nitromethane (B149229) for Nitroalkene Formation
The condensation of this compound with nitromethane is a Henry (or nitroaldol) reaction. This reaction leads to the formation of a β-nitroalcohol intermediate. However, some studies have reported difficulties in achieving this condensation under certain conditions, with the starting aldehyde being recovered unchanged even after extended reaction times. mdma.chcdnsciencepub.com The bulky benzyloxy groups may contribute to this reduced reactivity.
In other synthetic pathways, this condensation is a key step. For instance, in a multi-step synthesis of 5,6-dihydroxyindole (B162784), this compound is first nitrated and then condensed with nitromethane to form 2,β-dinitro-4,5-dibenzyloxy styrene (B11656). google.com In another process, the condensation of this compound with nitromethane, catalyzed by a rare earth metal complex, yields (R)-1-(3,4-dibenzyloxyphenyl)-2-nitroethanol. googleapis.com
| Reactant | Conditions/Catalyst | Product | Application |
| Nitromethane | Sodium hydroxide in aqueous alcohol | Unsuccessful, starting material recovered mdma.chcdnsciencepub.com | - |
| Nitromethane (after nitration of the aldehyde) | Ammonium (B1175870) formate | 2,β-dinitro-4,5-dibenzyloxy styrene | Synthesis of 5,6-dihydroxyindole google.com |
| Nitromethane | Rare earth metal complex | (R)-1-(3,4-dibenzyloxyphenyl)-2-nitroethanol googleapis.com | Synthesis of optically active amino alcohol derivatives googleapis.com |
Oxidation Reactions of the Aldehyde to Carboxylic Acids or Phenols
The aldehyde group in this compound can be oxidized to a carboxylic acid using various oxidizing agents. researchgate.net This is a common transformation in organic synthesis. researchgate.net
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation converts ketones to esters and aldehydes to carboxylic acids, which can then be hydrolyzed to phenols. researchgate.netwikipedia.org This reaction typically uses a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA), as the oxidant. researchgate.netlibretexts.org The reaction proceeds through a Criegee intermediate, and the migratory aptitude of the substituents on the carbonyl group is a key factor in determining the product. wikipedia.orglscollege.ac.in
For this compound, oxidation with m-chloroperbenzoic acid has been used to prepare 3,4-dibenzyloxyphenol. researchgate.net
| Oxidizing Agent | Product | Reference |
| m-Chloroperbenzoic acid (mCPBA) | 3,4-Dibenzyloxyphenol researchgate.net | researchgate.net |
Aromatic Ring Functionalization of this compound
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. chemie-brunschwig.ch In the case of this compound, the benzene (B151609) ring can undergo substitution reactions, with the position of substitution being directed by the existing alkoxy and aldehyde groups.
A notable example is the nitration of this compound. In one synthetic route, the aldehyde is nitrated using a solid nitrifying agent in glacial acetic acid to produce 2-nitro-4,5-dibenzyloxybenzaldehyde. google.com This regioselectivity is influenced by the electronic and steric effects of the substituents on the aromatic ring.
| Reagent | Conditions | Product |
| Solid nitrifying agent | Glacial acetic acid | 2-nitro-4,5-dibenzyloxybenzaldehyde google.com |
Nitration Using Solid Nitrating Agents
The introduction of a nitro group onto the aromatic ring of this compound can be achieved through nitration. A method for the nitration of this compound utilizes a solid nitrating agent in glacial acetic acid to produce 2-nitro-4,5-dibenzyloxybenzaldehyde. google.com This approach is part of a synthetic route to 5,6-dihydroxyindole. google.com
Solid nitrating agents that can be employed include urea (B33335) nitrate, thiourea (B124793) nitrate, guanidine (B92328) nitrate, or melamine (B1676169) nitrate, either individually or as a mixture. google.com The reaction temperature for this nitration is maintained between -20°C and 40°C. google.com This method is highlighted as having good selectivity and yield under easily controllable conditions. google.com
For large-scale industrial applications, aromatic mononitration is often carried out using a mixed acid formulation of nitric acid, sulfuric acid, and water. chemcess.com However, the use of solid nitrating agents presents an alternative with potential advantages in terms of safety and handling. google.comresearchgate.net
Table 1: Nitration of this compound
| Reactant | Nitrating Agent | Solvent | Product |
|---|---|---|---|
| This compound | Solid Nitrating Agent (e.g., urea nitrate) | Glacial Acetic Acid | 2-Nitro-4,5-dibenzyloxybenzaldehyde google.com |
Benzyloxy Group Manipulations and Cleavage Strategies
The benzyloxy groups in this compound serve as protecting groups for the hydroxyl functionalities. Their removal, or deprotection, is a critical step in the synthesis of catechol derivatives.
Catalytic Hydrogenolysis for Deprotection to Catechol Derivatives
Catalytic hydrogenolysis is a widely used method for the cleavage of benzyl ethers. This technique involves the use of a catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas. This process effectively removes the benzyl groups to yield the corresponding catechol derivative, protocatechuic aldehyde (3,4-dihydroxybenzaldehyde). wikipedia.orgwikipedia.orgnih.gov
This deprotection strategy is integral to the synthesis of various biologically significant molecules. For instance, the synthesis of 5,6-dihydroxyindole from this compound involves a sequence of reactions concluding with the hydrogenolysis of the benzyl protecting groups. wikipedia.org Similarly, in the synthesis of deuterium-labeled 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone, a catalytic deuteration step simultaneously deprotects the catechol moiety and saturates a diene system. nih.gov
The efficiency of catalytic hydrogenolysis makes it a preferred method for obtaining catechol derivatives from their dibenzyloxy precursors. scispace.com The reaction is often quantitative and proceeds under mild conditions. csic.es
Selective Cleavage Under Acidic or Oxidative Conditions
While catalytic hydrogenolysis is common, the benzyloxy groups can also be cleaved under specific acidic or oxidative conditions. smolecule.com This allows for selective deprotection when other functional groups sensitive to hydrogenation are present in the molecule.
Strong acids can be used to effect the cleavage of benzyl ethers. smolecule.com For example, a combination of aluminum chloride (AlCl₃) and N,N-dimethylaniline in dichloromethane (B109758) has been used for the debenzylation of a protected piceatannol derivative. csic.estandfonline.com Another approach involves the use of trifluoroacetic acid, which has been shown to selectively remove benzyl groups without affecting other functionalities like nitro groups or styrene double bonds. google.com
Oxidative cleavage provides an alternative route for debenzylation. smolecule.com For instance, this compound can be oxidized with m-chloroperbenzoic acid to prepare 3,4-dibenzyloxyphenol. researchgate.net
Table 2: Cleavage Strategies for Benzyloxy Groups in this compound Derivatives
| Starting Material | Reagent/Condition | Product |
|---|---|---|
| This compound Derivative | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Catechol Derivative (e.g., Protocatechuic aldehyde) wikipedia.org |
| Benzyl-protected Piceatannol | AlCl₃, N,N-dimethylaniline, CH₂Cl₂ | Piceatannol csic.estandfonline.com |
| 4,5-Dibenzyloxy-2,β-dinitrostyrene | Trifluoroacetic Acid | 4,5-Dihydroxy-2,β-dinitrostyrene google.com |
| This compound | m-Chloroperbenzoic Acid | 3,4-Dibenzyloxyphenol researchgate.net |
3,4 Dibenzyloxybenzaldehyde As a Versatile Synthetic Intermediate
Precursor in Natural Product and Analogue Synthesis
3,4-Dibenzyloxybenzaldehyde serves as a versatile and crucial starting material in the synthesis of complex natural products and their analogues. Its structure, featuring a benzaldehyde (B42025) functional group for further elaboration and two benzyl (B1604629) protecting groups on the catechol moiety, makes it an ideal precursor for constructing molecules with a 3,4-dihydroxyphenyl substitution pattern. This is a common structural motif in a wide array of biologically active compounds. The benzyl groups provide robust protection for the hydroxyls during various synthetic transformations and can be reliably removed in the final stages of a synthesis via catalytic hydrogenation to unmask the free catechol.
Synthesis of Flavonoid and Isoflavonoid Scaffolds (e.g., Sinensetin, Catechin Derivatives)
The 3,4-dibenzyloxy-substituted phenyl ring is a fundamental building block for the B-ring of many flavonoids and isoflavonoids. The use of this compound allows for the controlled construction of the flavonoid skeleton before a final deprotection step reveals the naturally occurring catechol structure.
A notable example is the synthesis of various (-)-Catechin derivatives. In a multi-step synthesis, 3,4-bis(benzyloxy)benzaldehyde is used as a key starting material, which provides the B-ring of the catechin scaffold. researchgate.net The process involves a condensation reaction with a substituted acetophenone to form a chalcone, followed by cyclization and subsequent stereocontrolled transformations to yield the final catechin derivatives. researchgate.net This highlights the aldehyde's role in forming the core carbon framework of these complex flavonoids.
While direct synthesis of Sinensetin from this compound is not prominently detailed, the synthesis of related flavones like Pedalitin illustrates the utility of this protected structural unit. The synthesis of Pedalitin has been achieved using 3,4-bis(benzyloxy)benzoyl chloride, a derivative of this compound, as the precursor for the B-ring. abo.fi This demonstrates the importance of the 3,4-dibenzyloxy-protected phenyl moiety in constructing polymethoxyflavone skeletons.
| Starting Material (B-Ring Precursor) | Reaction Partner (A-Ring Precursor) | Key Synthetic Steps | Product Class |
|---|---|---|---|
3,4-Bis(benzyloxy)benzaldehyde | 2,4,6-Trihydroxyacetophenone | 1. Aldol (B89426) condensation to form a chalcone intermediate. 2. Intramolecular cyclization. 3. Further stereoselective modifications. | (-)-Catechin Derivatives |
Building Block for Lignan and Neolignan Structures
Lignans and neolignans are a large class of natural products characterized by the coupling of two C6-C3 phenylpropane units. nih.gov The 3,4-dihydroxyphenyl moiety is a common feature in many biologically active lignans, such as matairesinol and enterolactone.
The synthesis of these molecules requires precursors that can be elaborated into the C6-C3 unit. This compound represents a protected C6-C1 building block which, through reactions such as Wittig, Horner-Wadsworth-Emmons, or Henry reactions, can be extended to form the required three-carbon side chain of a phenylpropane unit. This protected unit can then be coupled with another phenylpropane unit to form the characteristic lignan skeleton. The benzyl protecting groups would be removed in a late-stage step to yield the final natural product. While it serves as a logical and synthetically useful precursor, specific examples of its direct use in the total synthesis of prominent lignans are not widely detailed in surveyed literature.
Role in Alkaloid Synthesis (e.g., Tetrahydroprotoberberines, Indole (B1671886) Derivatives like 5,6-Dihydroxyindole)
This compound is a valuable precursor in the synthesis of various alkaloids, particularly those containing a tetrahydroisoquinoline or indole core derived from dopamine (B1211576) or a related phenethylamine.
Tetrahydroprotoberberines (THPBs) are a class of tetracyclic isoquinoline alkaloids. A common strategy for their synthesis involves the construction of the tetrahydroisoquinoline core via reactions like the Bischler-Napieralski or Pictet-Spengler cyclizations. nih.govacs.org These reactions typically require a substituted phenethylamine. This compound can serve as the starting material to synthesize the necessary 3,4-dibenzyloxyphenethylamine fragment. This is often achieved through a Henry reaction with nitromethane (B149229) to form a nitrostyrene, followed by reduction of both the nitro group and the double bond to yield the target phenethylamine. This intermediate is then acylated and cyclized to build the core structure of THPB alkaloids.
Indole Derivatives such as 5,6-dihydroxyindole (B162784), a key precursor to melanin, can be synthesized from this compound in a multi-step process. nih.govnih.gov This synthetic route leverages the aldehyde as a stable, protected starting material to construct the complex indole ring system. The process avoids using unstable catechol precursors like dopamine in the early stages. nih.gov A published patent describes a method involving the nitration of this compound, followed by a condensation reaction with nitromethane. nih.gov The resulting dinitrostyrene derivative then undergoes a tandem reaction involving reduction, intramolecular cyclization, and debenzylation to furnish the final 5,6-dihydroxyindole. nih.gov
| Step | Reaction | Intermediate/Product | Purpose |
|---|---|---|---|
| 1 | Nitration of This compound | 2-Nitro-4,5-dibenzyloxybenzaldehyde | Introduces a nitro group required for indole ring formation. |
| 2 | Condensation with nitromethane | 2,β-Dinitro-4,5-dibenzyloxy styrene (B11656) | Forms the carbon backbone for the heterocyclic ring. |
| 3 | Tandem Reduction, Cyclization, and Debenzylation | 5,6-Dihydroxyindole | Reduces both nitro groups, triggering cyclization to form the indole and removes protecting groups. |
Formation of Oligomer Analogues of Medicinal Biopolymers
Recent research has demonstrated the utility of this compound in the enzymatic synthesis of oligomers that mimic natural medicinal biopolymers. Specifically, it has been used to create synthetic analogues of poly[3-(3,4-dihydroxyphenyl)glyceric acid] (PDHPGA), a bioactive polymer found in plants of the Boraginaceae family. nih.gov
In this innovative approach, this compound is first converted into a monomer, 2-methoxycarbonyl-3-(3,4-dibenzyloxyphenyl)oxirane (MDBPO), via a reaction with methyl chloroacetate. nih.gov This oxirane monomer then undergoes enzymatic ring-opening polymerization (eROP) using a lipase catalyst, such as lipase from Candida rugosa. nih.gov This method produces oligomers with a degree of polymerization up to five units. nih.gov The final step would involve the removal of the benzyl and methyl protecting groups to yield the water-soluble, bioactive oligomer analogues. This chemoenzymatic strategy provides a green alternative to traditional polymerization methods that often require toxic catalysts. nih.gov
Application in Medicinal Chemistry Intermediates
This compound is a well-established intermediate in medicinal chemistry, valued for its role in the synthesis of Active Pharmaceutical Ingredients (APIs). ub.edu Its protected catechol structure is essential for building the core of various drugs, which is later deprotected to reveal the active pharmacophore.
Pharmaceutical Precursors for Active Pharmaceutical Ingredients (APIs)
The most prominent application of this compound as a pharmaceutical precursor is in the synthesis of Droxidopa. acs.org Droxidopa, also known as L-threo-3-(3,4-dihydroxyphenyl)serine, is a synthetic amino acid precursor that is converted in the body to norepinephrine. nih.gov It is used to treat neurogenic orthostatic hypotension, a condition that causes a sharp drop in blood pressure upon standing. acs.org
The synthesis of Droxidopa heavily relies on this compound as the key starting material. The core of the synthesis involves an asymmetric condensation reaction between this compound and the amino acid glycine (B1666218). nih.govacs.org This reaction, often catalyzed by an enzyme like L-threonine aldolase, stereoselectively forms the L-threo-3-(3,4-dibenzyloxyphenyl)serine intermediate. nih.gov In the final step of the synthesis, the two benzyl protecting groups are removed, typically by catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, to yield the final Droxidopa API. nih.govacs.org This route is advantageous as it protects the reactive catechol hydroxyls throughout the synthesis, preventing unwanted side reactions and allowing for high-yield production of the desired stereoisomer. cuni.cz
| Starting Material | Key Reaction | Key Intermediate | Final API |
|---|---|---|---|
This compound | Asymmetric condensation with Glycine | L-threo-3-(3,4-dibenzyloxyphenyl)serine | Droxidopa |
Compound Name Reference Table
| Compound Name | Synonym/Class |
|---|---|
| This compound | 3,4-Bis(benzyloxy)benzaldehyde |
| Sinensetin | Flavonoid |
| Catechin | Flavonoid |
| Lignan | Class of natural products |
| Neolignan | Class of natural products |
| Tetrahydroprotoberberine | Class of alkaloids |
| 5,6-Dihydroxyindole | Indole Derivative |
| Droxidopa | L-threo-3-(3,4-dihydroxyphenyl)serine |
| 2,4,6-Trihydroxyacetophenone | Acetophenone derivative |
| Pedalitin | Flavonoid |
| 3,4-Bis(benzyloxy)benzoyl chloride | Benzoyl chloride derivative |
| Matairesinol | Lignan |
| Enterolactone | Lignan |
| Dopamine | Phenethylamine |
| Nitromethane | Reagent |
| 2-Nitro-4,5-dibenzyloxybenzaldehyde | Intermediate |
| 2,β-Dinitro-4,5-dibenzyloxy styrene | Intermediate |
| Poly[3-(3,4-dihydroxyphenyl)glyceric acid] | Natural biopolymer |
| 2-Methoxycarbonyl-3-(3,4-dibenzyloxyphenyl)oxirane | Monomer |
| Methyl chloroacetate | Reagent |
| Glycine | Amino acid |
| L-threo-3-(3,4-dibenzyloxyphenyl)serine | Intermediate |
| Palladium on carbon | Catalyst |
Agrochemical Intermediates
This compound is classified as a raw material and intermediate for the synthesis of agrochemicals. Its role is analogous to its use in pharmaceuticals: it serves as a building block to introduce a 3,4-dihydroxyphenyl (catechol) unit into a larger, more complex molecule designed for agricultural applications, such as herbicides, pesticides, or fungicides. The benzyl protection allows for chemical manipulations on other parts of the molecule without affecting the sensitive hydroxyl groups, which can be unmasked in a final step if required for the molecule's biological activity.
Role in Advanced Material Science Precursors
The unique electronic and structural properties of the dibenzyloxy-substituted aromatic ring make this compound a precursor for advanced materials, particularly in the field of macrocyclic chemistry.
Synthesis of Phthalocyanine Derivatives
Phthalocyanines are large, aromatic macrocyclic compounds with a wide range of applications in dyes, sensors, and photodynamic therapy. Their properties can be fine-tuned by attaching various substituents to their periphery. This compound is used as a reagent to synthesize novel, functionalized metallophthalocyanines.
In one approach, bulky 4-[3,4-bis(benzyloxy)benzylidene]aminophenoxy substituents are attached to the phthalocyanine macrocycle. This is achieved by a condensation reaction between this compound and a phthalocyanine precursor bearing aminophenoxy groups. The resulting Schiff base linkage connects the dibenzyloxybenzaldehyde moiety to the phthalocyanine core. These bulky peripheral groups enhance the solubility of the phthalocyanine complex in organic solvents and can modify its electronic and photophysical properties.
Table 2: Components for Functionalized Phthalocyanine Synthesis
| Component | Role | Chemical Name |
| Macrocycle Precursor | Core structure | Aminophenoxy-substituted Phthalonitrile (B49051) |
| Functionalizing Agent | Peripheral group | This compound |
| Metal Salt | Central metal ion | e.g., Zinc(II) chloride, Cobalt(II) chloride |
Precursors for Polymeric Systems (e.g., Catechol-Terminated Self-Assembled Monolayers)
Recent research has highlighted the pivotal role of this compound in the synthesis of catechol-terminated thiols, which are instrumental in the formation of bio-inspired self-assembled monolayers (SAMs) on gold surfaces. semanticscholar.org These monolayers, with their outward-facing catechol groups, exhibit enhanced adhesion properties, drawing inspiration from the remarkable adhesive capabilities of mussel proteins. semanticscholar.org
The synthesis of the target catechol-terminated thiol begins with the commercially available this compound. A convergent synthetic approach is employed, which involves a series of carefully controlled reactions:
Reduction of the Aldehyde: The aldehyde moiety of this compound is first reduced to the corresponding alcohol. This is typically achieved using a reducing agent such as sodium borohydride (B1222165) (NaBH₄). semanticscholar.org
Formation of a Phosphonium (B103445) Salt: The bromo derivative is subsequently transformed into a phosphonium bromide salt, a key intermediate for the next step in the synthetic sequence. semanticscholar.org
This multi-step synthesis, originating from this compound, ultimately yields a catechol-terminated thiol. This thiol can then self-assemble on gold surfaces, forming a monolayer with exposed catechol groups that impart significant adhesive properties to the surface. semanticscholar.org
Development of Dendritic Structures
While this compound possesses functional groups—an aldehyde and protected catechols—that could theoretically make it a suitable building block for the synthesis of dendritic structures, a comprehensive review of the scientific literature did not yield specific examples or detailed research findings on its direct application in the development of dendrimers or dendrons.
Dendritic structures are typically synthesized through either divergent or convergent approaches, utilizing monomers with appropriate functional groups for branching and peripheral modifications. The aldehyde group of this compound could potentially be used for core formation or as a focal point in a dendron, while the deprotected catechol groups could serve as branching points or peripheral functionalities. However, at present, there is no published research that specifically details the use of this compound in the synthesis of such dendritic architectures. Therefore, its role in this specific application remains a theoretical possibility rather than a documented scientific reality.
Spectroscopic and Computational Characterization of 3,4 Dibenzyloxybenzaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 3,4-Dibenzyloxybenzaldehyde, offering precise information about the atomic connectivity and the chemical environment of nuclei.
The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The chemical shifts (δ) are indicative of the electronic shielding around each proton.
In a typical ¹H NMR spectrum of this compound, recorded in a solvent like deuterochloroform (CDCl₃), the following characteristic signals are observed:
Aldehyde Proton: A distinct singlet appears at a downfield chemical shift, typically around 9.79 ppm. chemicalbook.com This significant deshielding is due to the electron-withdrawing nature of the carbonyl group and the anisotropic effect of the benzene (B151609) ring.
Aromatic Protons: The protons on the benzaldehyde (B42025) ring and the benzyl (B1604629) protecting groups appear in the aromatic region, generally between 7.00 and 7.50 ppm. chemicalbook.comrsc.org The specific coupling patterns and chemical shifts of the protons on the 3,4-disubstituted benzene ring provide information about their relative positions.
Benzylic Protons: The methylene (B1212753) protons (CH₂) of the two benzyloxy groups give rise to sharp singlets around 5.19 and 5.23 ppm. chemicalbook.com The slight difference in their chemical shifts can be attributed to the different electronic environments of the oxygen atoms to which they are attached.
Table 1: Representative ¹H NMR Chemical Shifts for this compound.
| Proton Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Aldehyde (CHO) | ~9.79 |
| Aromatic (Ar-H) | ~7.00 - 7.50 |
| Benzylic (OCH₂) | ~5.19, ~5.23 |
Data is typically recorded in CDCl₃ and referenced to TMS. chemicalbook.com
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.
Key features in the ¹³C NMR spectrum include:
Carbonyl Carbon: The aldehyde carbonyl carbon exhibits a characteristic resonance in the downfield region of the spectrum.
Aromatic Carbons: The carbons of the benzene rings appear in the range of approximately 113 to 150 ppm. psu.edu The carbons attached to the oxygen atoms (C-3 and C-4) are shifted further downfield due to the deshielding effect of the oxygen.
Benzylic Carbons: The methylene carbons of the benzyloxy groups typically resonate around 70 ppm. psu.edu
Solid-State Magic-Angle Spinning NMR (MAS NMR) has been employed to study the carbonyl carbon of this compound. modgraph.co.ukliverpool.ac.uk This technique provides information about the chemical shift tensor, which is an anisotropic property that is averaged out in solution-state NMR. mdpi.com The chemical shift tensor gives a more complete picture of the electronic environment around the carbonyl carbon. nih.gov Studies have shown a significant difference between the carbonyl carbon shift tensors of aromatic aldehydes like this compound and aliphatic aldehydes. modgraph.co.ukliverpool.ac.uk This highlights the effect of conjugation with the aromatic ring on the electronic structure of the carbonyl group. liverpool.ac.uk The principal components of the carbonyl carbon chemical shift tensor have been determined, providing detailed insights into the local magnetic environment of the carbonyl group. acs.org
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the proton and carbon signals and for determining the connectivity and spatial relationships between atoms in this compound and its derivatives. numberanalytics.com
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly bonded to heteronuclei, such as ¹³C. wikipedia.orgsdsu.edu It is invaluable for assigning the signals of the CH, CH₂, and CH₃ groups in the molecule by linking the proton and carbon spectra.
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY provides information about the spatial proximity of protons. modgraph.co.uk This can be used to confirm the through-space relationships between different parts of the molecule, such as the proximity of the benzylic protons to the aromatic protons on the main ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. specac.comscienceready.com.au The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. udel.eduvscht.cz
The IR spectrum of this compound will prominently display the following absorption bands:
C=O Stretch (Aldehyde): A strong, sharp absorption band is typically observed in the region of 1680-1715 cm⁻¹, which is characteristic of the carbonyl group of an aromatic aldehyde. specac.com
C-H Stretch (Aldehyde): The C-H bond of the aldehyde group usually shows one or two weak to medium bands in the region of 2720-2820 cm⁻¹.
C-O Stretch (Ether): The C-O-C ether linkages of the benzyloxy groups give rise to strong absorptions in the fingerprint region, typically around 1000-1300 cm⁻¹. scienceready.com.au
C=C Stretch (Aromatic): Multiple sharp bands of variable intensity are observed in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the aromatic rings. vscht.cz
C-H Stretch (Aromatic and Alkane): The C-H stretching vibrations of the aromatic rings appear as a group of bands above 3000 cm⁻¹, while the C-H stretches of the benzylic methylene groups are found just below 3000 cm⁻¹. vscht.cz
Table 2: Characteristic IR Absorption Frequencies for this compound.
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| Aldehyde | C=O | 1680 - 1715 (strong, sharp) |
| Aldehyde | C-H | 2720 - 2820 (weak to medium) |
| Ether | C-O | 1000 - 1300 (strong) |
| Aromatic | C=C | 1450 - 1600 (variable, sharp) |
| Aromatic C-H | =C-H | > 3000 |
| Alkane C-H | -C-H | < 3000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. shu.ac.uk The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals. libretexts.org For organic molecules like this compound, the most significant electronic transitions are typically π → π* and n → π*. shu.ac.ukresearchgate.net
The UV-Vis spectrum of this compound is characterized by absorption bands that arise from the conjugated system of the aromatic rings and the carbonyl group.
π → π Transitions:* These high-intensity absorptions are due to the excitation of electrons from the π bonding orbitals of the aromatic rings and the C=O double bond to the corresponding π* antibonding orbitals. azooptics.com These transitions are expected to occur at shorter wavelengths in the UV region.
n → π Transitions:* A lower intensity absorption band, corresponding to the promotion of a non-bonding electron from the oxygen of the carbonyl group to the π* antibonding orbital, may also be observed at a longer wavelength. azooptics.com
The presence of the benzyloxy groups, which are auxochromes, can influence the position and intensity of these absorption bands compared to unsubstituted benzaldehyde.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern. For this compound, which has a molecular weight of 318.37 g/mol , the mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. chemicalbook.combldpharm.com
The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this compound would likely involve:
Loss of a Benzyl Group: A very common fragmentation is the cleavage of the benzyl group (C₇H₇), resulting in a prominent peak at m/z 91, which corresponds to the stable tropylium (B1234903) cation.
Loss of a Benzyloxy Radical: Cleavage of the C-O bond can lead to the loss of a benzyloxy radical (C₇H₇O•), giving rise to a significant fragment ion.
Formation of an Acylium Ion: Loss of a hydrogen radical from the aldehyde group can form an acylium ion [M-H]⁺.
The analysis of these and other fragment ions helps to confirm the presence of the benzaldehyde core and the two benzyloxy substituents.
Advanced Spectroscopic Applications and Methodologies
This compound serves as a crucial precursor in the synthesis of complex molecules designed for specific advanced spectroscopic applications. Its derivatives are often engineered to possess unique photophysical or binding properties, which are then investigated using a variety of sophisticated spectroscopic techniques.
A significant application is in the development of fluorescent probes. For instance, this compound is a starting material for the synthesis of water-soluble BODIPY dyes. rsc.org These probes are designed for the selective "turn-on" fluorescence detection of biologically relevant species like hypochlorous acid (HOCl), where the catechol moiety, revealed after debenzylation, acts as the redox-responsive receptor. rsc.org
The compound is also utilized in the field of materials science for creating larger molecular architectures with distinct spectroscopic signatures. It is a building block for novel phthalonitrile (B49051) derivatives, which are then used to synthesize metal-free and metallophthalocyanine complexes. researchgate.net These complexes exhibit unique electrochemical and in-situ spectroelectrochemical properties that are characterized using Fourier-transform infrared (FT-IR), UV-Vis, and ¹H NMR spectroscopy. researchgate.net The studies on these derivatives reveal how the bulky peripheral groups, originating from the dibenzyloxy moiety, influence the electronic properties of the macrocyclic system. researchgate.net
Furthermore, advanced solid-state Nuclear Magnetic Resonance (NMR) spectroscopy has been applied to derivatives of this compound. In one study, analysis of the ¹³C NMR spectra of an isotopically labeled solid sample, this compound-¹³Cα-²Hα, allowed for the precise determination of the indirect ¹³C-²H spin-spin coupling constant. researchgate.net In other research focusing on self-assembled monolayers derived from the compound, techniques such as Polarization Modulation-Infrared Reflection-Absorption Spectroscopy (PM-IRRAS) and X-ray Photoelectron Spectroscopy (XPS) were employed to characterize the orientation and chemical state of the molecules on gold surfaces. csic.es
Computational Chemistry and Molecular Modeling Studies
Computational chemistry provides profound insights into the behavior of this compound at a molecular level. Theoretical models are employed to predict spectroscopic parameters, analyze conformational landscapes, elucidate reaction pathways, and establish relationships between molecular structure and chemical properties.
Ab Initio and Density Functional Theory (DFT) Calculations for Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Ab initio and Density Functional Theory (DFT) methods are powerful tools for predicting the spectroscopic properties of molecules like this compound. These calculations can determine optimized molecular geometries and predict vibrational frequencies, which are then correlated with experimental FT-IR and FT-Raman spectra. nih.govnih.gov This comparative approach aids in the definitive assignment of vibrational bands. nih.gov
A noteworthy application of these methods is in the calculation of NMR parameters. Research has focused on determining the chemical shift tensors for the carbonyl carbon of this compound using a combination of experimental Magic Angle Spinning NMR (MASNMR) and computational analysis. liverpool.ac.ukmodgraph.co.uk These studies revealed that the chemical shift tensors for the carbonyl carbon in this compound were, within the margin of error, identical to those of 3,4-dimethoxybenzaldehyde (B141060). liverpool.ac.ukmodgraph.co.uk However, a significant difference of over 25% was observed when compared to the carbonyl carbon of acetaldehyde, which strongly suggests that conjugation with the aromatic ring affects the anisotropy of the carbonyl group. liverpool.ac.ukmodgraph.co.uk
The Gauge-Independent Atomic Orbital (GIAO) method is a common DFT approach used for calculating nuclear shielding tensors to predict NMR chemical shifts. researchgate.net While achieving high accuracy can be challenging and dependent on the basis set used, these calculations provide valuable correlation with experimental data. liverpool.ac.uk
Table 1: Reported NMR Spectral Data for this compound
| Parameter | Value | Source |
|---|---|---|
| ¹H NMR | ||
| δ (ppm) | 9.81 (s, 1H, CHO) | mdpi.com |
| 7.32–7.49 (m, 12H, H-Ar) | mdpi.com | |
| 7.02 (d, J=8.0 Hz, 1H, H-5) | mdpi.com | |
| 5.22 and 5.26 (2s, 4H, 2xCH₂C₆H₅) | mdpi.com | |
| HRMS |
This is an interactive table. Click on the headers to sort.
Conformational Analysis and Energy Minimization Studies
Computational studies have compared different methods for this analysis. It has been found that molecular mechanics force fields can generate structures of sufficient accuracy for use in subsequent semi-empirical chemical shift calculations. liverpool.ac.uk In contrast, ab initio methods may yield less accurate results if constrained by small basis sets. liverpool.ac.uk Energy minimization calculations are used to identify the most stable conformers, which is essential for accurately averaging chemical shifts in conformationally mobile compounds. liverpool.ac.uk The bulky nature of the benzyl groups introduces considerable steric hindrance, a factor that computational models can quantify and which affects the molecule's reactivity in processes like nucleophilic additions.
Elucidation of Reaction Mechanisms and Transition States
Computational modeling is instrumental in mapping the intricate pathways of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, chemists can gain a detailed understanding of a reaction's feasibility and mechanism.
For example, quantum-chemical modeling has been used to investigate the synthesis of tert-butyl-3-(3,4-dibenzyloxyphenyl)-oxirane-2-carboxylate, a derivative made from this compound. science.org.ge These studies calculate the energetic, geometric, and electronic characteristics of the starting, transition, and final states of the reaction. science.org.ge While not on the exact compound, detailed DFT calculations on the formation of the closely related 3,4-dimethoxybenzaldehyde illustrate the power of this approach. mdpi.com Such studies can map out complex, multi-step mechanisms involving radical species formation, bond transformations, and atom reordering. mdpi.com
This compound is a documented starting material in various multi-step syntheses, including those for rosamine dyes, MDMA analogues, and dihydropyranoindoles. mdpi.comub.edumdpi.com The mechanisms for these transformations, such as the condensation reaction with 3-(diethylamino)phenol or the Henry reaction with nitroethane, can be thoroughly investigated using computational methods to identify key intermediates and energy barriers. mdpi.comub.edu
Structure-Property Relationship Studies
Structure-property relationship studies aim to connect the specific structural and electronic features of a molecule to its macroscopic properties and activities. For this compound and its derivatives, computational studies help elucidate these connections.
The compound's fundamental structure, with its two benzyloxy groups, makes it a valuable protected intermediate in organic synthesis. These bulky groups increase the molecule's lipophilicity and sterically hinder the adjacent phenolic positions, influencing its reactivity compared to analogs with smaller methoxy (B1213986) or unprotected hydroxyl groups.
This principle is clearly demonstrated in the synthesis of pharmacologically active compounds. For instance, this compound is a precursor in the synthesis of various tetrahydroprotoberberines, which are evaluated as dopaminergic ligands. conicet.gov.ar Computational modeling can be used to understand how the final arrangement of substituents, derived from the initial scaffold, affects the binding affinity and selectivity for dopamine (B1211576) receptors. conicet.gov.ar Similarly, it is a starting point for novel dihydropyranoindoles that exhibit anticancer effects. mdpi.com The structure-activity relationship (SAR) analysis of these derivatives reveals that the specific placement and nature of the synthesized ring systems are crucial for their biological efficacy. mdpi.com
Emerging Research Frontiers and Future Perspectives
Development of Novel and Sustainable Synthetic Routes to 3,4-Dibenzyloxybenzaldehyde
The primary and most established route to this compound involves the benzylation of 3,4-dihydroxybenzaldehyde (B13553) (protocatechualdehyde) with benzyl (B1604629) halides, such as benzyl chloride or benzyl bromide, in the presence of a base like potassium carbonate. iastate.educonicet.gov.archemicalbook.comgla.ac.ukpsu.edu This reaction is typically carried out in a solvent such as acetone, N,N-dimethylformamide (DMF), or ethanol (B145695). iastate.educhemicalbook.compsu.edu One documented method specifies dissolving protocatechualdehyde in DMF, followed by the addition of benzyl chloride and anhydrous potassium carbonate, with the reaction proceeding at room temperature and then heated to 130°C, achieving a high yield of 96%. chemicalbook.com Another variation employs refluxing the reactants in ethanol for several hours. conicet.gov.ar
Recent efforts are geared towards developing more sustainable and efficient synthetic methodologies. A 2024 patent highlights a method for synthesizing 5,6-dihydroxyindole (B162784) starting from this compound, which itself is prepared from 3,4-dihydroxybenzaldehyde. google.com This suggests ongoing interest in optimizing the production of this key intermediate for multi-step syntheses. The focus on green chemistry principles is pushing research towards the use of less hazardous reagents, milder reaction conditions, and processes that are more suitable for large-scale industrial production. google.comgoogle.com
Exploration of New Reactivity Patterns and Selective Transformations
This compound is a versatile building block primarily due to its aldehyde and benzyl ether functional groups. guidechem.com The aldehyde group readily participates in a variety of classical organic reactions.
Key Reactions of the Aldehyde Group:
Condensation Reactions: It undergoes aldol (B89426) condensation with ketones to form chalcones, which are precursors to flavonoids. iastate.eduisnff-jfb.com It also reacts with nitroethane in a condensation reaction as a step towards synthesizing amphetamine derivatives. ub.edu
Henry Reaction: Reaction with nitromethane (B149229) yields β-nitrostyrene derivatives. google.com
Wittig-type Reactions: It can be reacted with phosphonium (B103445) ylides, such as benzyloxymethyl triphenyl phosphonium chloride, to form vinyl ethers. google.com
Knoevenagel Condensation: It condenses with active methylene (B1212753) compounds like thiazolidine (B150603) derivatives. nih.gov
Reduction: The aldehyde can be reduced to the corresponding alcohol, 3,4-dibenzyloxybenzyl alcohol, using reducing agents like sodium borohydride (B1222165) (NaBH₄). researchgate.netcolab.ws This alcohol is a precursor for other functional molecules, including phthalonitriles. researchgate.netcolab.ws
The benzyloxy groups serve as protecting groups for the catechol moiety. smolecule.com Their key transformation is deprotection via catalytic hydrogenolysis (e.g., using Pd/C and H₂) to reveal the reactive 3,4-dihydroxy functionality. psu.edumdpi.comrsc.org This deprotection is a critical step in the synthesis of various target molecules, including flavonoids and catechol-containing compounds. mdpi.comrsc.orgacademie-sciences.fr The bulky nature of the benzyl groups can also introduce steric hindrance, which can influence the reactivity of the aldehyde group in nucleophilic addition reactions.
Expansion of Applications in Complex Molecule Synthesis and Drug Discovery
This compound is a crucial intermediate in the synthesis of a wide array of complex and biologically significant molecules. guidechem.commade-in-china.com Its role as a protected form of protocatechualdehyde makes it invaluable in multi-step syntheses where the catechol hydroxyls would interfere with reaction conditions. smolecule.com
Applications in Synthesis:
Flavonoids and Natural Products: It is a key starting material for synthesizing flavonoids like chrysosplenol B and chrysosplenol D. iastate.edu The synthesis involves an aldol condensation to form a chalcone, followed by cyclization and further modifications. iastate.eduisnff-jfb.com It is also used in the synthesis of (+)-catechin, a type of flavan-3-ol. academie-sciences.fr
Bioactive Heterocycles: The compound is used to prepare dihydropyranoindoles, which have shown potential as anticancer agents. mdpi.com It is also a precursor for tetrahydroprotoberberines (THPBs), which are investigated for their affinity to dopamine (B1211576) receptors. conicet.gov.ar
Pharmaceuticals and Drug Discovery: this compound serves as a precursor in the synthesis of various pharmaceutical intermediates. guidechem.commade-in-china.com For example, it has been used in the synthesis of MDMA ("Ecstasy") enantiomers and their metabolites to study their neurobiological activity. psu.eduub.edu It is also a building block for oligomer analogues of medicinal biopolymers with antimicrobial activity. nih.gov
Fluorescent Probes: It is used in the creation of water-soluble BODIPY dyes that act as fluorescent probes for detecting reactive oxygen species like hypochlorite. rsc.org
The following table summarizes some complex molecules synthesized using this compound as a key intermediate.
Advancements in Green Chemistry for Sustainable Production and Transformations
The principles of green chemistry are increasingly influencing the synthesis and use of this compound. Research is focusing on creating more environmentally friendly processes that minimize waste, reduce energy consumption, and use less toxic substances.
One approach involves exploring greener reaction conditions for transformations involving this aldehyde. For instance, the use of ultrasound, microwave irradiation, and solvent-free grinding methods has been investigated for the synthesis of chalcones from 2,4-dibenzyloxy benzaldehyde (B42025), a structural isomer, which suggests these techniques could be applicable to reactions with the 3,4-isomer as well. researchgate.netresearchgate.net
A recent patent describes a synthetic route to 3,4-dihydroxyphenylethanol (hydroxytyrosol) that uses this compound as an intermediate. google.com The patent claims this novel method is safer, more efficient, and more environmentally friendly than previous approaches, utilizing less toxic reagents and featuring fewer reaction steps, making it suitable for large-scale production. google.com Similarly, a 2024 patent for preparing 5,6-dihydroxyindole emphasizes mild reaction conditions and ease of product separation, highlighting a move towards processes that are environmentally friendly and viable for industrial application. google.com
Enzymatic synthesis represents another significant frontier. Lipases have been successfully used in the ring-opening polymerization of an oxirane derived from this compound, avoiding the need for toxic catalysts to create biopolymer analogues. nih.govmdpi.com
Integration of Advanced Spectroscopic and Computational Insights for Deeper Mechanistic Understanding
Advanced analytical techniques are providing a deeper understanding of the structure, reactivity, and properties of this compound and its derivatives.
Spectroscopic Characterization:
NMR Spectroscopy: ¹H and ¹³C NMR are routinely used to confirm the structure of this compound and its reaction products. nih.govmdpi.com For instance, the ¹H NMR spectrum of this compound in CDCl₃ shows characteristic signals for the benzyl CH₂ protons around 5.2 ppm, aromatic protons between 7.0 and 7.5 ppm, and the aldehyde proton (CHO) as a singlet at approximately 9.81 ppm. mdpi.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) and other MS techniques are used to confirm the molecular weight and elemental composition. mdpi.com
Solid-State NMR: The chemical shift tensors of the carbonyl carbon in this compound have been studied using solid-state NMR. These studies revealed significant differences compared to aliphatic aldehydes like acetaldehyde, highlighting the effect of conjugation with the aromatic ring on the carbonyl group's electronic environment. liverpool.ac.uk
Computational Studies:
Density Functional Theory (DFT): DFT calculations are employed to predict reactivity and regioselectivity in reactions. Such computational tools can calculate the reduction potentials of functional groups and help in designing optimized reaction protocols.
Molecular Modeling: Ab initio and molecular mechanics methods are used for conformational analysis of molecules derived from this aldehyde. liverpool.ac.uk These computational approaches are valuable for predicting molecular structures and understanding steric effects, such as the influence of the bulky benzyl groups on reactivity. liverpool.ac.uk
The integration of these spectroscopic and computational methods allows for a more detailed mechanistic understanding of reactions involving this compound, facilitating the design of new synthetic routes and the prediction of product structures and properties.
Potential for New Bioactive Compound Discovery through this compound Intermediates
The versatility of this compound as a synthetic intermediate positions it as a valuable starting point for the discovery of new bioactive compounds. By serving as a protected precursor to the biologically important catechol structure, it enables the construction of complex molecular scaffolds that can be deprotected in a final step to reveal potentially active molecules.
The catechol moiety is a well-known pharmacophore found in numerous natural products and drugs, prized for its antioxidant properties and ability to interact with biological targets. rsc.org For example, 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone (DHPV), a major metabolite of dietary proanthocyanidins, contains this catechol structure and exhibits antioxidant, anti-inflammatory, and cancer chemopreventive effects. rsc.org Synthetic routes to labeled versions of such metabolites have been developed using this compound to facilitate biological studies. rsc.org
Furthermore, oligomers synthesized from a monomer derived from this compound have shown promising antimicrobial and antifungal activity. nih.gov The synthesis of various heterocyclic systems, such as flavones, indoles, and tetrahydroprotoberberines, all originating from this aldehyde, has yielded compounds with potential applications in treating malaria, cancer, and neurological disorders. iastate.educonicet.gov.armdpi.com The continued use of this compound in synthetic campaigns, particularly in combinatorial chemistry and the generation of compound libraries, holds significant potential for identifying novel molecules with therapeutic value. google.com
Q & A
Q. What are the common synthetic routes for preparing 3,4-dibenzyloxybenzaldehyde, and how do reaction conditions influence yield?
this compound is typically synthesized via benzylation of 3,4-dihydroxybenzaldehyde. A standard protocol involves reacting 3,4-dihydroxybenzaldehyde with benzyl bromide in the presence of anhydrous potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 70°C. The reaction requires stoichiometric excess of benzyl bromide (2.05 equiv) and K₂CO₃ (3.2 equiv) to ensure complete protection of hydroxyl groups. Post-reaction, the product is isolated by partitioning between ether and water, followed by washing and drying. Yields typically range from 70–85%, with purity confirmed by melting point (87–88.5°C) and ¹H NMR .
Q. What analytical techniques are recommended for characterizing this compound?
Key characterization methods include:
- ¹H NMR : Peaks at δ 9.81 (s, CHO), 7.49–7.31 (m, aromatic protons), and 5.27/5.22 (s, benzyloxy groups) .
- Melting Point : 87–88.5°C (lit. 85–87°C) .
- Purity Analysis : HPLC with UV detection (λ = 254 nm) or GC-MS for trace impurities .
- Elemental Analysis : Confirmation of molecular formula (C₂₁H₁₈O₃) .
Q. How should this compound be stored to ensure stability?
Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent oxidation or degradation. The compound is sensitive to moisture and light, requiring desiccants and amber glass containers .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized when scaling up?
Critical parameters for scale-up:
- Reagent Ratios : Incremental addition of K₂CO₃ (e.g., 17.3 mmol added post-heating) minimizes side reactions .
- Temperature Control : Heating to 70°C for 30 minutes accelerates benzylation but must be monitored to avoid decomposition .
- Solvent Choice : DMF enhances solubility but requires thorough removal via aqueous washes to prevent residual solvent interference .
- Purification : Hexane washing post-concentration removes unreacted benzyl bromide .
Q. What strategies resolve spectral overlaps in NMR analysis of this compound derivatives?
For complex derivatives (e.g., deuterated analogs), use:
Q. How is this compound utilized in synthesizing deuterated metabolites for pharmacokinetic studies?
The compound serves as a precursor for deuterium-labeled metabolites like DHPV-d₄. Key steps:
- Deuterium Incorporation : Catalytic hydrogenation with deuterium gas (D₂) in the presence of Pd/C .
- Protecting Group Retention : Benzyloxy groups remain intact during deuteration, enabling selective deprotection post-synthesis .
- Validation : LC-MS/MS quantifies deuterium incorporation (>98%) .
Q. What are the challenges in developing validated analytical methods for this compound in drug intermediates?
Method development hurdles include:
- Matrix Effects : Co-eluting impurities from synthetic intermediates require gradient elution (e.g., 10–90% acetonitrile in water) .
- Detection Sensitivity : UV detection at 270 nm optimizes signal-to-noise ratios for low-concentration samples .
- Regulatory Compliance : Method validation per ICH Q2(R1) guidelines for specificity, linearity (R² > 0.995), and precision (%RSD < 2%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
